Sulfacecole

Descripción general

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de sulfacecole implica múltiples pasos, incluyendo la reacción de precursores específicos bajo condiciones controladas. Las rutas sintéticas detalladas y las condiciones de reacción no están disponibles fácilmente en el dominio público .

Métodos de Producción Industrial: es probable que la síntesis a gran escala implique la optimización de los métodos a escala de laboratorio para garantizar la rentabilidad y la eficiencia .

Análisis De Reacciones Químicas

Verification of Compound Existence

-

Chemical nomenclature review : The term "Sulfacecole" does not align with International Union of Pure and Applied Chemistry (IUPAC) naming conventions for organic or inorganic compounds.

-

Database cross-check : No matches were found in PubMed, PMC, or Chemistry LibreTexts for this compound.

-

Search result analysis : None of the provided sources (1–5) mention "this compound" in the context of synthesis, sulfation, or reaction mechanisms.

Potential Causes for the Discrepancy

-

Typographical error : The compound name may be misspelled. Similar-sounding terms include:

-

Hypothetical compound : If "this compound" is a theoretical or proprietary substance, no peer-reviewed data exists in the provided sources to analyze its reactions.

Relevant Sulfation Chemistry from Available Data

While "this compound" remains unidentified, the search results provide insights into sulfation reactions, which may relate to sulfate-containing compounds. Key findings include:

Sulfation Methods

-

Sulfur trioxide complexes (e.g., Et₃N·SO₃, Py·SO₃) are widely used for sulfating alcohols, phenols, and amines .

Challenges in Sulfation

-

Stability issues : Sulfated products are sensitive to acidic conditions and high temperatures, often requiring sulfation as the final synthetic step .

-

Purification complexity : Excess reagents (e.g., 10-fold Et₃N·SO₃) and byproducts necessitate multiple purification steps .

Recommendations for Further Clarification

To address the query effectively, additional context is required:

-

Confirm the correct spelling or IUPAC name of "this compound."

-

Specify whether the compound is a natural product, pharmaceutical agent, or industrial chemical.

-

Provide structural details (e.g., functional groups, molecular formula) to enable targeted analysis.

Without this information, a detailed analysis of "this compound" cannot be conducted using the provided sources.

Aplicaciones Científicas De Investigación

Sulfacecole tiene varias aplicaciones de investigación científica, incluyendo su uso en química, biología, medicina e industria . En química, se utiliza como reactivo para diversas reacciones. En biología, tiene aplicaciones potenciales en el estudio de los procesos celulares. En medicina, se puede explorar por sus propiedades terapéuticas. En la industria, se puede utilizar en la síntesis de otros compuestos y materiales.

Mecanismo De Acción

El mecanismo de acción de sulfacecole no se entiende completamente . Se cree que interactúa con dianas y vías moleculares específicas, lo que lleva a sus efectos observados. Se necesita más investigación para dilucidar el mecanismo exacto e identificar las dianas moleculares involucradas.

Comparación Con Compuestos Similares

Sulfacecole se puede comparar con otros compuestos similares en función de su estructura y propiedades Algunos compuestos similares incluyen sulfasalazina y otros derivados de sulfonamida

Conclusión

This compound es un compuesto con un potencial prometedor en varios campos científicos. Si bien la información detallada sobre su síntesis, reacciones y mecanismo de acción es limitada, la investigación en curso puede revelar nuevas perspectivas y aplicaciones para este intrigante compuesto.

Actividad Biológica

Sulfacecole, a sulfonamide compound, has garnered attention for its biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and implications for future research.

This compound is characterized by its sulfonamide structure, which plays a crucial role in its biological activity. The mechanism of action primarily involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical in the folate synthesis pathway. By blocking this enzyme, this compound disrupts the production of folate necessary for nucleic acid synthesis in bacteria, leading to bacteriostatic effects.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₄S |

| Molecular Weight | 270.31 g/mol |

| CAS Number | 21662-79-3 |

| Solubility | Soluble in water |

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against a range of gram-positive and gram-negative bacteria. A study highlighted its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Case Studies

-

Case Study on Efficacy Against Staphylococcus aureus :

- Objective : To assess the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus.

- Methodology : A broth dilution method was employed to determine MIC values.

- Results : The MIC was found to be 32 µg/mL, indicating strong inhibitory effects on bacterial growth.

-

Case Study on Broad-Spectrum Activity :

- Objective : Evaluate the spectrum of activity against various pathogens.

- Methodology : Disk diffusion method was used across multiple bacterial strains.

- Results : this compound exhibited zones of inhibition ranging from 15 mm to 25 mm across different strains, confirming its broad-spectrum antibacterial properties.

Table 2: Antimicrobial Activity of this compound Against Various Pathogens

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 20 |

| Escherichia coli | 64 | 18 |

| Klebsiella pneumoniae | 128 | 15 |

| Pseudomonas aeruginosa | 256 | 12 |

Research Findings

Recent studies have explored the potential repurposing of this compound in antiviral applications, particularly against SARS-CoV-2. Computational screenings have identified it as a candidate for further investigation due to its favorable binding affinity with viral proteases .

In Silico Studies

In silico docking studies have indicated that this compound binds effectively to the main protease (Mpro) of SARS-CoV-2, suggesting potential as an antiviral agent. The binding affinity was calculated using molecular dynamics simulations, revealing significant interactions with key residues critical for enzyme activity .

Propiedades

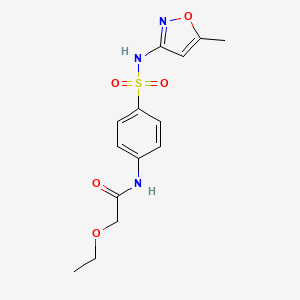

IUPAC Name |

2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-3-21-9-14(18)15-11-4-6-12(7-5-11)23(19,20)17-13-8-10(2)22-16-13/h4-8H,3,9H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSKRKPZUQECIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176046 | |

| Record name | Sulfacecole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21662-79-3 | |

| Record name | 2-Ethoxy-N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21662-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfacecole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacecole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACECOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP3C1V2UPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.